Opioid Receptor Selectivity Profile: Akuammiline Displays No Detectable Affinity at κOR vs. Akuammicine's Potent κOR Agonism (Ki 0.2 μM)
In a head-to-head comparative radioligand binding study across μ, κ, and δ opioid receptors, akuammiline (5) exhibited no detectable displacement of the κOR-selective radioligand [³H]U69,593 at concentrations up to 100 μM, whereas the structurally related akuammicine (4) displayed potent κOR affinity with a Ki of 0.2 μM [1]. This represents a >500-fold difference in κOR binding potency. Across all three opioid receptor subtypes, akuammiline showed minimal to no activity in cAMP inhibition and β-arrestin-2 recruitment functional assays, distinguishing it from akuammine (weak μOR partial agonist), pseudo-akuammigine (μOR/δOR activity), and akuammicine (potent κOR full agonist) [2].
| Evidence Dimension | κ-Opioid receptor (κOR) binding affinity (Ki) |
|---|---|
| Target Compound Data | No detectable displacement (Ki > 100 μM, estimated) |
| Comparator Or Baseline | Akuammicine (4): Ki = 0.2 μM at κOR |
| Quantified Difference | >500-fold lower κOR affinity than akuammicine |
| Conditions | Radioligand binding assay using [³H]U69,593 in transfected HEK-293 cells expressing human κOR |
Why This Matters
Akuammiline serves as a negative control or 'null' reference compound for κOR-mediated pharmacology studies, enabling researchers to deconvolute κOR-dependent vs. κOR-independent effects observed with other akuamma alkaloids or extracts.
- [1] Menzies JRW, Paterson SJ, Duwiejua M, Corbett AD. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). Eur J Pharmacol. 1998;350(1):101-108. View Source
- [2] Creed SM, Gutridge AM, Argade MD, Hennessy MR, Friesen JB, Pauli GF, van Rijn RM, Riley AP. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. J Nat Prod. 2021;84(1):71-80. View Source
